N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both furan and thiophene moieties in a single molecule can impart unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through an amide bond formation. This can be achieved by reacting 2-(furan-3-yl)ethylamine with thiophene-3-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-diones
Reduction: Corresponding amine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide
- N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide
- N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(10-3-6-15-8-10)12-4-1-9-2-5-14-7-9/h2-3,5-8H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSLWNVGEGEVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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